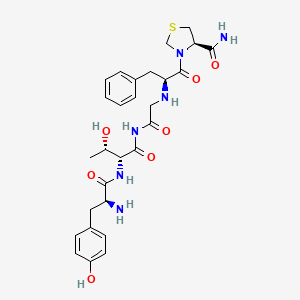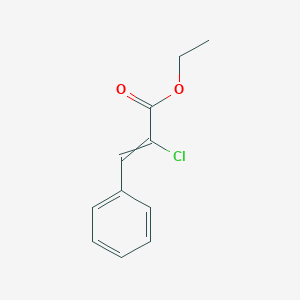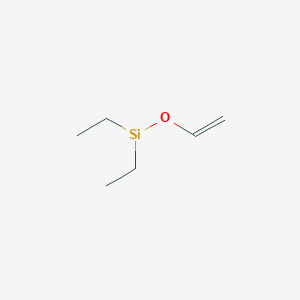![molecular formula C13H18Cl2NO5P B14482085 N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine CAS No. 65305-87-5](/img/structure/B14482085.png)
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine typically involves the reaction of L-phenylalanine with bis(2-chloroethoxy)phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring its phosphoryl group to other molecules. This can affect various biochemical pathways, including those involved in cell signaling and metabolism. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine can be compared with other similar compounds, such as:
Bis(2-chloroethyl)phosphine oxide: Similar in structure but lacks the phenylalanine moiety.
Bis(2-chloroethyl)phosphonate: Another related compound with different functional groups.
Ethyl [(2-chloroethoxy)(4-dimethylaminophenyl)phosphoryl]acetate: A compound with similar phosphoryl and chloroethoxy groups but different substituents.
The uniqueness of this compound lies in its combination of the phosphoryl group with the L-phenylalanine moiety, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
65305-87-5 |
|---|---|
Formule moléculaire |
C13H18Cl2NO5P |
Poids moléculaire |
370.16 g/mol |
Nom IUPAC |
(2S)-2-[bis(2-chloroethoxy)phosphorylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H18Cl2NO5P/c14-6-8-20-22(19,21-9-7-15)16-12(13(17)18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)(H,17,18)/t12-/m0/s1 |
Clé InChI |
VZFUKCSZKRDJKN-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NP(=O)(OCCCl)OCCCl |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(OCCCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


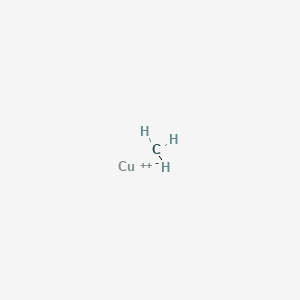
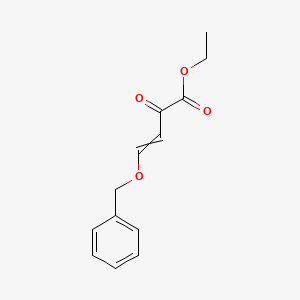
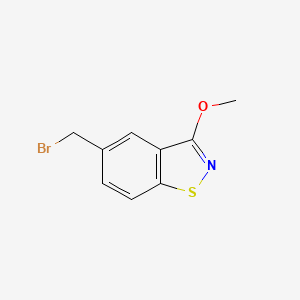
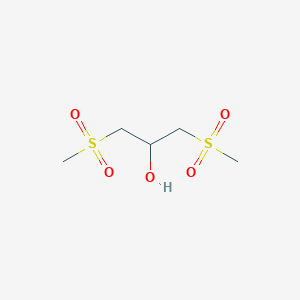
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)
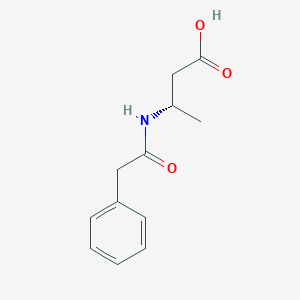



![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
